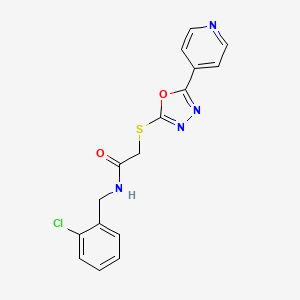

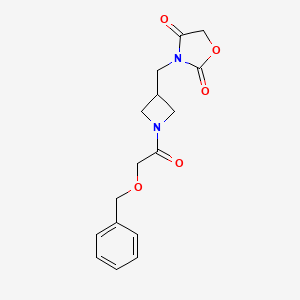

![molecular formula C13H11ClFN3O B2862612 (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034237-64-2](/img/structure/B2862612.png)

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, also known as CP-55940, is a synthetic cannabinoid that is commonly used in scientific research. This compound has been found to have a wide range of potential applications in the field of medicine, including pain relief, anti-inflammatory effects, and treatment of neurological disorders.

Aplicaciones Científicas De Investigación

Development of Pharmaceutical Formulations

A study aimed at increasing in vivo exposure of poorly water-soluble compounds discusses the development of a suitable formulation for early toxicology and clinical studies for a compound that inhibits the ultrarapid potassium current (IKur) intended for the treatment of arrhythmia. This research emphasizes the importance of solubilized, precipitation-resistant formulations for achieving higher plasma concentrations, which is crucial for the successful evaluation of poorly soluble compounds (Burton et al., 2012).

Antibacterial and Antiinflammatory Activities

Another study on the microwave-assisted synthesis of novel pyrazoline derivatives explores their potential as antiinflammatory and antibacterial agents. This research demonstrates the efficiency of microwave irradiation methods over conventional heating and highlights the promising biological activities of synthesized compounds, providing a foundation for further exploration of therapeutic applications (Ravula et al., 2016).

Antifungal and Antimicrobial Properties

Research on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles underscores their significant antibacterial activities against various bacterial strains and suggests the potential of these compounds for antimicrobial applications. However, their antifungal activity appears to be more selective (Gadakh et al., 2010).

Synthesis and Biological Screening

The synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles for their biological activity further illustrate the potential of these compounds in medical and pharmaceutical research. The study highlights the importance of structural analysis and biological screening in the development of new therapeutic agents (Jadhav et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to selectively inhibit toll-like receptor 4 (tlr4) mediated cytokine production . TLR4 plays a crucial role in innate immunity by recognizing pathogen-associated molecular patterns and initiating inflammatory responses .

Mode of Action

Related compounds have been shown to suppress the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling . This suggests that the compound might interact with its target in a similar manner, leading to the suppression of inflammatory responses.

Biochemical Pathways

Related compounds have been shown to inhibit the phosphorylation of mitogen-activated protein kinases induced by lipopolysaccharide (lps), a ligand for tlr4 . This suggests that the compound might affect similar pathways, leading to the suppression of inflammatory responses.

Pharmacokinetics

Similar compounds have been shown to have potent inhibitory effects on cytokine production in various cell types, suggesting good bioavailability .

Result of Action

Related compounds have been shown to suppress the production of multiple cytokines, including no, tumor necrosis factor-α (tnf-α), and interleukin (il)-6 . This suggests that the compound might have similar effects, leading to the suppression of inflammatory responses.

Action Environment

The efficacy of similar compounds has been shown to be influenced by the concentration of the compound and the presence of lps, a ligand for tlr4 . This suggests that the compound’s action might be influenced by similar factors.

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O/c14-12-7-9(15)1-2-11(12)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUVKBUYWOUBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2862532.png)

![Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2862536.png)

![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)

![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)